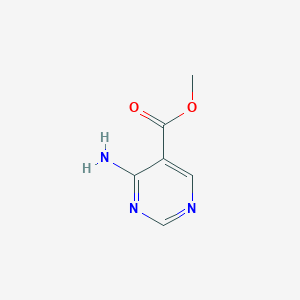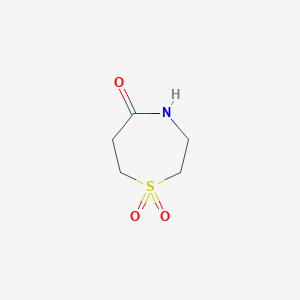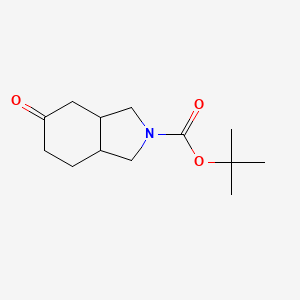
Methyl 4-aminopyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-aminopyrimidine-5-carboxylate (MAPC) is a compound that is used in various scientific research applications. It is a heterocyclic compound with a pyrimidine ring structure and a carboxylate group. MAPC is a versatile compound that has been used in various fields such as medicinal chemistry, materials science, and biochemistry.
Scientific Research Applications
Synthesis of N-Modified 4-Aminopyridine Derivatives
Methyl 4-aminopyrimidine-5-carboxylate is involved in the synthesis of N-modified 4-aminopyridine derivatives. A study demonstrated that 3-Methyl-5-nitropyrimidin-4(3H)-one can react with enaminones to cause ring transformation, leading to functionalized 4-aminopyridines, indicating the flexibility of introducing various amino groups at the 4-position and modifying adjacent positions (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).
Synthesis of Aminopyrimidine Series
The compound is also central in the synthesis of aminopyrimidine series, which includes potential 5-HT(1A) agonists. One study identified a compound from a high throughput screen showing moderate potency for 5-HT(1A) in binding and functional assays, indicating its use in pharmacological contexts (Dounay et al., 2009).
Construction of Pyrroles and Other Heterocycles
This compound aids in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles. A study showed a simple two-step process starting from N-protected α-amino acids, leading to the synthesis of pyrroles and pyrrolidine derivatives (Grošelj et al., 2013).
Synthesis of Antimicrobial Agents
This compound is used in synthesizing potential antimicrobial agents. For example, ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate was used to produce compounds tested for antimicrobial activity against pathogenic microorganisms, highlighting its importance in medicinal chemistry (El-kerdawy et al., 1990).
One-Pot Synthesis of Pyrroles
It is also significant in the one-pot synthesis of pyrroles. A study utilized a FeCl2/Et3N binary catalytic system to synthesize methyl 4-aminopyrrole-2-carboxylates, showcasing the compound's role in creating functionalized pyrrole derivatives (Galenko et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-aminopyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGFEYSMPKNABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596644 |
Source


|
| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
714975-53-8 |
Source


|
| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does methyl 4-aminopyrimidine-5-carboxylate contribute to the formation of luminescent metal complexes?
A: this compound acts as a building block in a metal-mediated self-assembly process with isocyanides. In the presence of Palladium(II) or Platinum(II) ions, it participates in the formation of C,N-cyclometalated acyclic diaminocarbene (ADC) ligands. These ligands, when coordinated to the metal center, create complexes capable of phosphorescence. The study highlights that the luminescence observed, particularly in the solid state, arises from the triplet-state metal/metal-to-ligand charge-transfer (3MMLCT) []. This means that upon excitation, an electron transitions from an orbital primarily located on the metal to one primarily located on the ligand, and this excited state then relaxes to the ground state by emitting light. The structure of the this compound derived ligand and its interaction with the metal center are crucial for enabling this phosphorescent behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














